methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
The compound methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (hereafter referred to as the target compound) is a triazole-based derivative featuring a 3-chlorophenyl substituent at position 5 of the triazole ring, a methyl benzoate group at position 4, and a sulfanyl-acetyl linker. Its molecular formula is C₁₈H₁₆ClN₅O₃S, with a molecular weight of 417.87 g/mol .
Properties
Molecular Formula |
C18H16ClN5O3S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16ClN5O3S/c1-27-17(26)11-5-7-14(8-6-11)21-15(25)10-28-18-23-22-16(24(18)20)12-3-2-4-13(19)9-12/h2-9H,10,20H2,1H3,(H,21,25) |
InChI Key |
FQQIIQPZCDFIPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Formation of the Benzoate Ester: The final step involves esterification, where the benzoate ester is formed by reacting the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzoate ester can improve its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Chlorophenyl Substitution
The target compound’s bioactivity is influenced by the position of the chlorine atom on the phenyl ring. Key analogs include:
4-Chlorophenyl Isomer
- Structure: Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Molecular Formula : C₁₈H₁₆ClN₅O₃S (identical to the target compound)
- Key Difference : The chlorine atom is at the para position on the phenyl ring.
2-Chlorophenyl Derivatives
- Example: Methyl 4-[({[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Molecular Formula : C₁₈H₁₆ClN₅O₃S
Table 1: Chlorophenyl Isomer Comparison
| Position of Cl | Molecular Weight (g/mol) | Steric Effects | Expected Bioactivity |
|---|---|---|---|
| 3-Chloro (meta) | 417.87 | Moderate | Moderate antimicrobial/anticancer |
| 4-Chloro (para) | 417.87 | Low | Enhanced activity (inferred) |
| 2-Chloro (ortho) | 417.87 | High | Reduced activity (inferred) |
Substituent Variations on the Triazole Core
Ethyl Ester Derivatives
- Example: Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Molecular Formula : C₂₄H₂₂ClN₅O₃S
- Molecular Weight : 495.98 g/mol
- Pyrrole substituent: Introduces hydrogen-bonding capability, which may improve binding to DNA or proteins .
Aryl-Substituted Triazoles
- Example : N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Molecular Formula : C₂₄H₂₁ClN₄O₂S₂
- Phenyl group at position 4: Adds rigidity to the structure, possibly stabilizing interactions with hydrophobic pockets in target enzymes .
Table 2: Substituent Impact on Bioactivity
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Methyl ester (target) | C₁₈H₁₆ClN₅O₃S | Moderate lipophilicity |
| Ethyl ester | C₂₄H₂₂ClN₅O₃S | Higher lipophilicity |
| Pyrrole group | C₂₄H₂₂ClN₅O₃S | Enhanced hydrogen bonding |
| Methylsulfanyl benzyl | C₂₄H₂₁ClN₄O₂S₂ | Increased oxidative stress potential |
Biological Activity
Methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHClNOS
- CAS Number : 723298-07-5
The presence of the triazole ring and the sulfanyl group is crucial for its biological activity, as these functional groups are known to interact with various biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of triazole derivatives. This compound has shown promising results against a range of pathogens:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
These results indicate that the compound exhibits varying degrees of effectiveness against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of apoptosis through caspase activation |
| HeLa (cervical cancer) | 15 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 12 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
- Cell Signaling Pathways : It modulates various signaling pathways involved in cell proliferation and survival, particularly through the PI3K/Akt pathway.
Case Studies
A recent study published in MDPI highlighted the synthesis and evaluation of similar triazole derivatives, demonstrating their efficacy against multiple drug-resistant strains. The study emphasized the importance of structural modifications in enhancing biological activity, which aligns with findings related to this compound's structure .
Q & A
Q. Q1: What are the key steps for synthesizing methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, and how can reaction conditions be optimized?
Answer: The synthesis involves a multi-step sequence:
Triazole ring formation : React 3-chlorophenylhydrazine with carbon disulfide and KOH to form a hydrazinecarbodithioate intermediate, followed by cyclization with hydrazine hydrate .
Amino group introduction : Treat the triazole intermediate with nitrous acid (HNO₂) to introduce the amino group at the 4-position.
Sulfanylacetyl group attachment : React the amino-triazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the sulfanylacetyl derivative .
Coupling with methyl 4-aminobenzoate : Use coupling agents like dicyclohexylcarbodiimide (DCC) to link the sulfanylacetyl group to the benzoate ester .
Q. Optimization Tips :
- Temperature control : Maintain 0–5°C during nitrous acid reactions to avoid over-oxidation.
- Solvent selection : Use anhydrous DMF for coupling steps to enhance yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates with >95% purity.
Q. Q2: What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Verify aromatic protons (δ 7.2–8.1 ppm for benzoate and 3-chlorophenyl groups) and sulfanylacetyl protons (δ 3.8–4.2 ppm) .
- ¹³C NMR : Confirm carbonyl signals (e.g., ester C=O at ~168 ppm, acetamide C=O at ~170 ppm) .
- Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z 383.1052 (calculated for C₁₈H₁₇ClN₅O₃S) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. Q3: How do structural modifications (e.g., substituent changes on the triazole or phenyl rings) affect the compound’s biological activity?
Answer:
Q. Methodology :
Q. Q4: How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
Answer: Common Causes :
Q. Resolution Strategies :
Standardize protocols : Use identical assay conditions (e.g., 10% FBS in DMEM, 37°C, 48h incubation).
Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to normalize data .
Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled datasets to identify outliers .
Q. Q5: What computational methods are recommended for predicting the compound’s reactivity and stability under physiological conditions?
Answer:
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfanyl group reactivity) .
- Calculate HOMO-LUMO gaps to assess oxidative stability (e.g., gaps <4 eV suggest susceptibility to ROS) .
- Molecular Dynamics (MD) : Simulate interactions in aqueous environments (AMBER force field) to predict hydrolysis rates of the ester group .
Q. Validation :
- Compare computed NMR shifts with experimental data (RMSD <0.3 ppm for ¹H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
